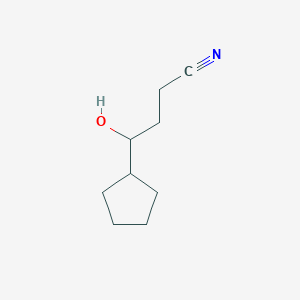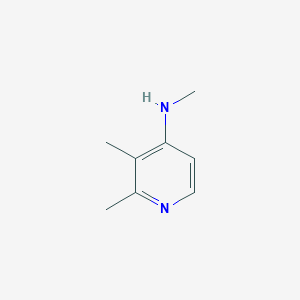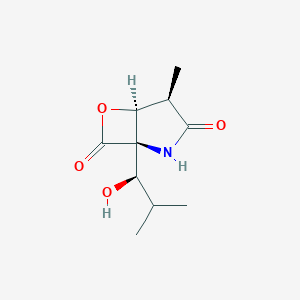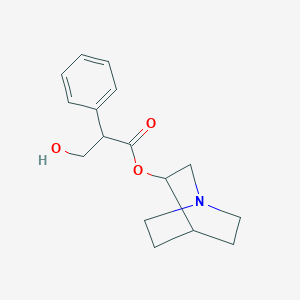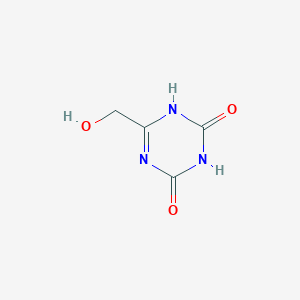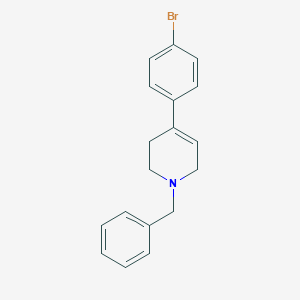
1-苄基-4-(4-溴苯基)-1,2,3,6-四氢吡啶
描述
1-Benzyl-4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine, also known as WIN 35,428, is a chemical compound that belongs to the class of phenyltropanes. It is a potent and selective dopamine reuptake inhibitor that has been extensively studied for its potential applications in scientific research.
科学研究应用
结构分析:已对相关四氢吡啶化合物的晶体和分子结构进行了研究,从而揭示了它们的构象和分子排列,这对于理解它们的反应性和与生物靶点的相互作用至关重要 (Iwasaki, Watanabe, & Maeda, 1987)。
PARP-1 抑制:一项研究发现,与1-苄基-4-(4-溴苯基)-1,2,3,6-四氢吡啶在结构上相关的4-苯基-1,2,3,6-四氢吡啶片段在增强对聚(ADP-核糖)聚合酶-1 (PARP-1)的抑制效力方面发挥了重要作用,PARP-1是参与DNA修复过程的关键酶。这一发现暗示了在癌症治疗中的潜在应用 (Ishida et al., 2005)。
光化学反应:已研究了四氢吡啶衍生物的光化学行为,包括颜色变化和光重排。这些光化学性质可能有助于开发具有光响应特性的新材料 (Shibuya, Nabeshima, Nagano, & Maeda, 1988)。
潜在的抗炎药物:已合成了与1-苄基-4-(4-溴苯基)-1,2,3,6-四氢吡啶在结构上相似的化合物,旨在探索它们的镇痛、抗炎和血糖活性,表明了潜在的治疗应用 (Rao, Redda, Onayemi, Melles, & Choi, 1995)。
合成和立体化学:已探索了与1-苄基-4-(4-溴苯基)-1,2,3,6-四氢吡啶相关的1-苄基-3-羟基-1,2,3,6-四氢吡啶的合成及其立体化学。这些化合物在有机合成中具有潜在的合成子作用,并可能具有抗病毒性能 (Grishina, Borisenko, Veselov, & Petrenko, 2005)。
MAO-B 催化氧化:对四氢吡啶衍生物的单胺氧化酶B (MAO-B) 催化氧化的研究为其作为神经保护剂或用于研究神经退行性疾病的模型提供了见解 (Anderson, Kuttab, & Castagnoli, 1996)。
晶体结构和表面分析:已研究了相关四氢吡啶衍生物的晶体结构和表面分析,为设计具有所需性质的化合物提供了见解 (Naghiyev et al., 2022)。
氧化产物和神经毒性:对四氢吡啶衍生物的氧化产物及其神经毒性的研究揭示了它们对神经系统的潜在影响,这对于评估它们在药物应用中的安全性至关重要 (Sablin et al., 1994)。
属性
IUPAC Name |
1-benzyl-4-(4-bromophenyl)-3,6-dihydro-2H-pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN/c19-18-8-6-16(7-9-18)17-10-12-20(13-11-17)14-15-4-2-1-3-5-15/h1-10H,11-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXIPFXSBPXIFIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=C(C=C2)Br)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

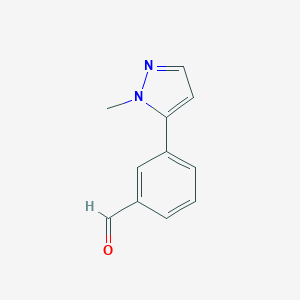


![Furo[2,3-b]pyridine-6-carboxamide](/img/structure/B67896.png)



![[(2R,3S,4S,5R,6S)-3,4,5-Triacetyloxy-6-bromo-6-carbamoyloxan-2-yl]methyl acetate](/img/structure/B67908.png)

